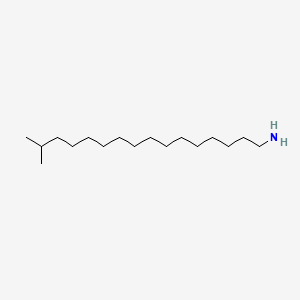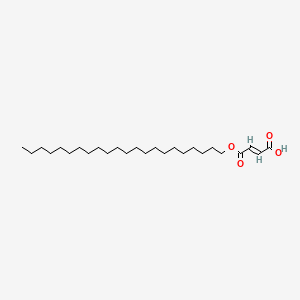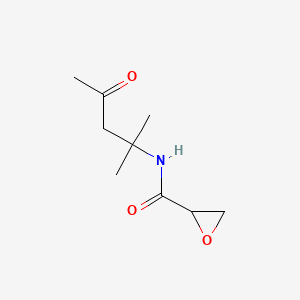
Isoheptadecylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoheptadecylamine is an organic compound with the molecular formula C17H37N . It is a long-chain primary amine, characterized by a 17-carbon alkyl chain with an amine group at one end. . This compound is used in various industrial applications due to its surfactant properties and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoheptadecylamine can be synthesized through several methods. One common approach involves the reductive amination of heptadecanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of nitriles. This process involves the catalytic hydrogenation of heptadecanenitrile in the presence of a metal catalyst such as palladium or nickel. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
Isoheptadecylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form the corresponding nitrile or amide.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: The major products include heptadecanenitrile and heptadecanamide.
Reduction: Secondary and tertiary amines are formed.
Substitution: The products depend on the substituent introduced, such as alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Isoheptadecylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants, lubricants, and other organic compounds.
Industry: This compound is used in the production of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of isoheptadecylamine involves its interaction with lipid membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in the study of membrane dynamics and protein-lipid interactions .
Comparación Con Compuestos Similares
Similar Compounds
Hexadecylamine: A 16-carbon chain amine with similar properties but a shorter chain length.
Octadecylamine: An 18-carbon chain amine with slightly different physical properties due to the longer chain.
Dodecylamine: A 12-carbon chain amine with different solubility and reactivity characteristics.
Uniqueness
Isoheptadecylamine is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and in applications requiring specific membrane interactions .
Propiedades
Número CAS |
94246-79-4 |
|---|---|
Fórmula molecular |
C17H37N |
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
15-methylhexadecan-1-amine |
InChI |
InChI=1S/C17H37N/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h17H,3-16,18H2,1-2H3 |
Clave InChI |
OLHYAXGUOJWHBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)











